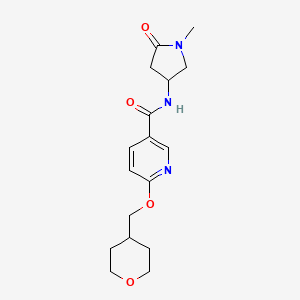

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-20-10-14(8-16(20)21)19-17(22)13-2-3-15(18-9-13)24-11-12-4-6-23-7-5-12/h2-3,9,12,14H,4-8,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMWCORFGSUANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-5-oxopyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and discusses its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidinone moiety and a nicotinamide group, which are known to influence its biological activity. The presence of the tetrahydro-2H-pyran moiety adds to its chemical diversity, potentially enhancing interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to the pyrrolidinone structure. For instance, 5-oxopyrolidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: A549 Cell Line

In a study assessing the cytotoxicity of several compounds, it was found that certain 5-oxopyrolidine derivatives reduced the viability of A549 cells significantly when tested at a concentration of 100 µM for 24 hours. The MTT assay indicated that some compounds exhibited higher potency than cisplatin, a standard chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrrolidinone ring could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

| Compound | IC50 (µM) | Selectivity Index (Cancer/Non-Cancer) |

|---|---|---|

| Compound A | 15 | 4 |

| Compound B | 30 | 2 |

| Compound C | 5 | 8 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that derivatives with similar structural features demonstrate activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Case Study: Antimicrobial Screening

In antimicrobial assays, compounds were tested against various resistant strains, revealing promising results against linezolid-resistant S. aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that govern cell growth and apoptosis.

- Structural Interactions : The unique structural features allow for enhanced binding affinity to target sites compared to simpler analogs.

Comparison with Similar Compounds

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Structure : Features a methoxy group at position 5, a trimethylsilyl (TMS) group at position 4, and a phenyl-substituted amide.

- The phenyl amide lacks the pyrrolidinone ring, which may limit hydrogen-bonding capacity.

Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate

- Structure: Contains electron-withdrawing nitro and iodo groups at positions 3 and 5, with an ethyl ester-linked aminoacetate side chain.

- Key Differences: The nitro and iodo groups increase reactivity, making this compound more suitable as an intermediate in cross-coupling reactions rather than a drug candidate. Lacks the metabolically stable tetrahydro-2H-pyran and pyrrolidinone motifs present in the target compound.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Select Pyridine Derivatives

Research Findings and Implications

- Solubility: The tetrahydro-2H-pyran group in the target compound likely improves water solubility compared to analogues with non-polar substituents (e.g., TMS or phenyl groups).

- Metabolic Stability: The pyrrolidinone ring may resist oxidative metabolism better than ester- or nitro-containing derivatives, which are prone to hydrolysis or reduction.

- Synthetic Utility : Unlike halogenated or nitro-substituted pyridines (e.g., 3-Iodo-5-nitropyridin-4-ol), the target compound’s design avoids reactive groups, favoring direct therapeutic application over intermediate use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.